1,5-Diaminonaphthalene-d6

Isotope Dilution Mass Spectrometry Analytical Chemistry LC-MS/MS

Quantitative LC-MS/MS analysis of 1,5-diaminonaphthalene in biological fluids or environmental samples faces matrix effects and ionization variability. 1,5-Diaminonaphthalene-d6 eliminates these issues as a stable isotope-labeled internal standard: - +6 Da mass shift enables chromatographic co-elution with unambiguous MS discrimination. - Corrects for ion suppression/enhancement, ensuring accurate IDMS quantification. - Used for method validation: recovery, linearity, and matrix effect assessment.

Molecular Formula C10H10N2
Molecular Weight 164.241
CAS No. 1346598-98-8
Cat. No. B584923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diaminonaphthalene-d6
CAS1346598-98-8
Synonyms1,5-DAN-d6;  1,5-Diaminonaphthalene-d6;  1,5-Naphthylenediamine-d6;  NSC 401110-d6; 
Molecular FormulaC10H10N2
Molecular Weight164.241
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2N)C(=C1)N
InChIInChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2/i1D,2D,3D,4D,5D,6D
InChIKeyKQSABULTKYLFEV-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diaminonaphthalene-d6 (CAS 1346598-98-8): A Deuterated Internal Standard for Aromatic Diamine Quantification and MALDI-MS Research


1,5-Diaminonaphthalene-d6 (1,5-DAN-d6) is a deuterated aromatic diamine (C10H4D6N2, MW 164.24) wherein six hydrogen atoms are replaced by deuterium, serving as a stable isotope-labeled internal standard . Unlike its unlabeled counterpart (1,5-diaminonaphthalene, CAS 2243-62-1) [1], which is primarily used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) for small molecules (<400 Da) and proteins [2], the -d6 analog is designed specifically for quantitative analytical workflows requiring isotopic differentiation .

The Critical Role of 1,5-Diaminonaphthalene-d6 in Quantification: Why Deuterated Precision Cannot Be Substituted


The unlabeled 1,5-diaminonaphthalene (1,5-DAN) is a versatile reagent in MALDI-MS imaging [1] and polymer synthesis [2], but its identical mass and chromatographic behavior to the target analyte preclude its use as an internal standard (IS) in quantitative workflows [3]. For accurate and precise quantification of aromatic diamines in complex matrices (e.g., biological fluids, environmental samples), a stable isotope-labeled analog like 1,5-DAN-d6 is required to correct for matrix effects, ionization suppression, and sample preparation losses . This isotopic version provides a distinct mass shift (Δm/z +6) enabling full chromatographic co-elution with differential detection, a fundamental requirement for isotope dilution mass spectrometry (IDMS) [4].

Quantitative Differentiation: 1,5-Diaminonaphthalene-d6 Analytical Performance Data


Isotopic Purity and Mass Shift: Ensuring Accurate Isotope Dilution Mass Spectrometry (IDMS)

The deuterated 1,5-DAN-d6 provides a +6 Da mass shift relative to the unlabeled 1,5-DAN . This distinct isotopic signature is critical for its function as an internal standard in LC-MS/MS, enabling separate monitoring of the analyte and IS via multiple reaction monitoring (MRM) while maintaining identical chemical behavior [1].

Isotope Dilution Mass Spectrometry Analytical Chemistry LC-MS/MS

Analytical Purity: Impact on Quantitative Assay Accuracy

Commercially available 1,5-DAN-d6 is typically supplied with a purity of ≥95% by HPLC , which is essential for its intended use as an analytical internal standard. While the non-deuterated matrix-grade 1,5-DAN can achieve ≥99.0% purity , the deuterated analog's purity is specified for its role in quantitative LC-MS assays, ensuring that any impurities do not interfere with the quantification of the target analyte.

Internal Standard Quality Control Quantification

Isotopic Enrichment: Quantifying the Degree of Labeling

The effectiveness of a deuterated internal standard is directly related to its isotopic enrichment. For 1,5-DAN-d6, a typical specification is 96 atom% D . This high level of enrichment minimizes the contribution of unlabeled or partially labeled molecules to the analyte signal, ensuring that the measured analyte response is not artificially inflated by the internal standard itself [1].

Stable Isotope Labeling Method Validation Quantitative NMR

Primary Application Scenarios for 1,5-Diaminonaphthalene-d6 Based on Differential Evidence


LC-MS/MS Quantification of Aromatic Amines in Biological and Environmental Matrices

The primary application of 1,5-DAN-d6 is as a stable isotope-labeled internal standard for the quantitative analysis of 1,5-diaminonaphthalene and structurally related aromatic diamines . Its +6 Da mass shift relative to the unlabeled analyte allows for co-elution during reversed-phase LC separation and differential detection in MS/MS, correcting for variable ionization efficiency and sample preparation losses [1]. This is essential for accurate determination of these compounds in complex matrices such as urine [2], wastewater, or food simulants [3].

Investigating Isotope Effects in Polymer and Material Synthesis

While not directly used as a monomer in large-scale polymer production, 1,5-DAN-d6 serves as a mechanistic probe in research related to poly(1,5-diaminonaphthalene) . The deuterium label can be used to study reaction kinetics, polymer degradation pathways, and the kinetic isotope effect (KIE) during the electropolymerization or chemical oxidation of 1,5-DAN [1]. This application is critical for understanding and optimizing the synthesis of conductive polymers used in sensors and energy storage.

Method Development and Validation in Analytical Chemistry

1,5-DAN-d6 is a key component in the development and validation of new analytical methods for aromatic amines. It is used to establish key validation parameters such as linearity, accuracy (via recovery studies), precision (intra- and inter-day RSD), and matrix effects . By spiking the deuterated standard into a sample matrix, analysts can assess and correct for ion suppression or enhancement in LC-MS, ensuring the reliability of data generated for regulatory compliance or research purposes [1].

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